molecular formula C9H5N3S B1406172 3-(Thiophen-2-yl)pyrazine-2-carbonitrile CAS No. 124629-55-6

3-(Thiophen-2-yl)pyrazine-2-carbonitrile

Cat. No.: B1406172
CAS No.: 124629-55-6
M. Wt: 187.22 g/mol
InChI Key: UWENCQVUFPEKIH-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a pyrazine ring. The presence of these two aromatic systems in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-bromo-3-thiophenecarbonitrile and a suitable pyrazine precursor in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and improve safety. The scalability of the synthetic route is crucial for industrial applications, and methods such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Halogens, alkylating agents

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Thiophen-2-yl)pyrazine-2-carbonitrile serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile building block for the development of new materials and catalysts .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .

Medicine

In medicinal chemistry, this compound and its derivatives have been explored for their therapeutic potential. The compound’s ability to modulate biological pathways makes it a promising lead compound for the development of new drugs. Research has focused on its potential as an anti-inflammatory, antiviral, and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)pyrazine-2-carbonitrile stands out due to the presence of both the thiophene and pyrazine rings, along with the nitrile group. This unique combination of functional groups enhances its chemical reactivity and broadens its range of applications in various fields .

Properties

IUPAC Name

3-thiophen-2-ylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWENCQVUFPEKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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